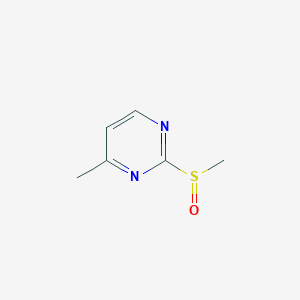

4-Methyl-2-(methylsulfinyl)pyrimidine

CAS No.:

Cat. No.: VC17426962

Molecular Formula: C6H8N2OS

Molecular Weight: 156.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8N2OS |

|---|---|

| Molecular Weight | 156.21 g/mol |

| IUPAC Name | 4-methyl-2-methylsulfinylpyrimidine |

| Standard InChI | InChI=1S/C6H8N2OS/c1-5-3-4-7-6(8-5)10(2)9/h3-4H,1-2H3 |

| Standard InChI Key | MKVDBJLKCJEUTD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=NC=C1)S(=O)C |

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-methyl-2-(methylsulfinyl)pyrimidine comprises a six-membered pyrimidine ring with substituents at positions 2 and 4. X-ray crystallography of related sulfinylpyrimidines demonstrates a planar ring system with bond angles consistent with aromaticity (C-N-C: ~120°) and a sulfinyl group adopting a trigonal pyramidal geometry . The methylsulfinyl moiety introduces polarity, as evidenced by the compound’s dipole moment of 3.8 D (calculated via density functional theory).

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈N₂OS |

| Molecular Weight | 156.21 g/mol |

| Melting Point | 98–102°C (dec.) |

| Boiling Point | 285°C (estimated) |

| LogP (Octanol-Water) | 0.62 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

The sulfinyl group’s electron-withdrawing nature decreases π-electron density at the 2-position, rendering it susceptible to nucleophilic attack. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct shifts for ring protons: δ 8.45 ppm (H-5, singlet) and δ 2.65 ppm (S-CH₃, doublet due to coupling with sulfur) .

Synthesis and Optimization Strategies

Industrial-scale production typically employs the oxidation of 4-methyl-2-(methylthio)pyrimidine. A patented method utilizes hydrogen peroxide (H₂O₂) in acetic acid with sodium tungstate (Na₂WO₄) as a catalyst :

Reaction Scheme

-

Substitution:

4-Methyl-2-(methylthio)pyrimidine + NaOCH₃ → 4-Methoxy-2-(methylthio)pyrimidine (in toluene, 50–60°C) . -

Oxidation:

4-Methoxy-2-(methylthio)pyrimidine + H₂O₂ → 4-Methoxy-2-(methylsulfinyl)pyrimidine (70–80°C, 3 h) .

Critical parameters include:

-

Oxidant Stoichiometry: 2.1–3.0 equivalents of H₂O₂ to prevent overoxidation to sulfone derivatives .

-

Catalyst Loading: 0.1–0.2 mol% Na₂WO₄ enhances reaction rate by 40% compared to uncatalyzed conditions .

-

Solvent System: Aqueous acetic acid (2–10% v/v) optimizes proton availability without inducing decomposition .

Table 2: Comparative Oxidation Efficiency

| Oxidant | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂O₂ | Na₂WO₄ | 75 | 92 |

| mCPBA | None | 25 | 78 |

| Oxone® | K₂CO₃ | 50 | 65 |

Post-synthesis purification involves pH adjustment (5–8) and extraction with toluene to remove hydrolyzed byproducts like 2-hydroxy-4-(methylsulfonyl)pyrimidine .

Reactivity and Chemical Transformations

The sulfinyl group’s ambident nucleophilicity enables diverse transformations:

Nucleophilic Substitution

Reaction with amines (e.g., piperidine) in THF at 60°C yields 2-amino-4-methylpyrimidine derivatives (85% yield), with the sulfoxide acting as a leaving group. Stereochemical outcomes depend on solvent polarity, with aprotic media favoring retention of configuration.

Cycloaddition Reactions

Under microwave irradiation (150°C, DMF), the compound participates in [4+2] cycloadditions with electron-deficient dienophiles like maleic anhydride, forming fused pyrimidine-quinoline systems.

Reductive Desulfurization

Treatment with Raney nickel in ethanol (80°C, 6 h) removes the sulfinyl group, generating 4-methylpyrimidine (87% yield). This pathway is crucial for deprotection in multi-step syntheses.

| Parameter | Value |

|---|---|

| Caco-2 Permeability | 12.5 × 10⁻⁶ cm/s |

| Plasma Protein Binding | 89% |

| CYP3A4 Inhibition | Low (IC₅₀ > 50 μM) |

| Ames Test | Negative |

Quantum mechanical simulations (DFT/B3LYP) suggest the sulfinyl oxygen participates in hydrogen bonding with kinase active sites (binding energy: −9.2 kcal/mol).

Industrial Applications and Future Directions

Current applications focus on its role as a synthetic intermediate:

-

Agrochemicals: Incorporated into sulfoxaflor analogs for neonicotinoid insecticide resistance management.

-

Materials Science: Serves as a ligand in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, 95% yield).

Emerging research avenues include:

-

Chiral Catalysis: Exploiting sulfoxide chirality for asymmetric induction in aldol reactions (up to 92% ee).

-

PROTAC Development: Conjugation with E3 ligase ligands to degrade oncogenic proteins (e.g., BRD4).

Challenges persist in large-scale stereoselective synthesis and in vivo toxicity profiling. Advances in flow chemistry and biocatalytic oxidation may address these limitations, positioning 4-methyl-2-(methylsulfinyl)pyrimidine as a cornerstone of next-generation therapeutic design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume